molecular formula C18H12ClF3N4O B7758999 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one

Cat. No.: B7758999
M. Wt: 392.8 g/mol
InChI Key: SDQVNZBNQMLEFP-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzimidazole ring, a chloro-substituted phenyl ring, and a pyrrolone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The next step involves the introduction of the pyrrolone ring through cyclization reactions, often using reagents such as acyl chlorides or anhydrides. The final step includes the functionalization of the phenyl ring with chloro and trifluoromethyl groups, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, nitroso, amino, and thiol-substituted analogs. These products can exhibit different physical and chemical properties, making them useful for further applications.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-trifluoromethyl benzimidazoles: These compounds share the benzimidazole core and trifluoromethyl group but differ in other substituents.

    Benzoxazoles and benzothiazoles: These compounds have similar heterocyclic structures but differ in the heteroatoms present in the ring.

Uniqueness

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and trifluoromethyl groups on the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O/c19-10-6-5-9(18(20,21)22)7-13(10)26-8-14(27)15(16(26)23)17-24-11-3-1-2-4-12(11)25-17/h1-7H,8,23H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQVNZBNQMLEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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